BenchChemオンラインストアへようこそ!

Mal-Gly-PAB-Exatecan-D-glucuronic acid

ADC hydrophobicity Drug-to-antibody ratio Plasma stability

This drug-linker conjugate is the clinically validated component of the anti-CEACAM5 ADC M9140, which demonstrated a manageable safety profile and median PFS of 6.7 months in heavily pretreated mCRC patients. The β-glucuronide linker provides an extrapolated 81-day plasma half-life, minimizing premature payload release, while the exatecan payload delivers potent bystander killing and Pgp-efflux resistance. Compatible with DAR 8 conjugation, it shows no interstitial lung disease in preclinical models. Cynomolgus NOAEL of 24 mg/kg and MTD of 30 mg/kg provide a strong toxicology reference. This precise molecular architecture is not interchangeable with other linker-payloads; order with confidence for next-generation bioconjugate development.

Molecular Formula C47H45FN6O17
Molecular Weight 984.9 g/mol
Cat. No. B10857337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Gly-PAB-Exatecan-D-glucuronic acid
Molecular FormulaC47H45FN6O17
Molecular Weight984.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O
InChIInChI=1S/C47H45FN6O17/c1-3-47(67)24-13-29-37-22(16-54(29)42(62)23(24)18-68-45(47)65)36-26(6-5-21-19(2)25(48)14-28(51-37)35(21)36)52-46(66)69-17-20-4-7-30(70-44-40(61)38(59)39(60)41(71-44)43(63)64)27(12-20)50-32(56)15-49-31(55)10-11-53-33(57)8-9-34(53)58/h4,7-9,12-14,26,38-41,44,59-61,67H,3,5-6,10-11,15-18H2,1-2H3,(H,49,55)(H,50,56)(H,52,66)(H,63,64)/t26-,38-,39-,40+,41-,44+,47-/m0/s1
InChIKeyUNHOOUVLRYPIIK-VBWIOPQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-Gly-PAB-Exatecan-D-glucuronic acid: ADC Linker-Payload with Beta-Glucuronide Cleavage for Targeted Exatecan Delivery


Mal-Gly-PAB-Exatecan-D-glucuronic acid (CAS 2763252-25-9, molecular weight 984.89 g/mol) is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs) . The compound features a maleimide functional group for conjugation to thiols on antibodies, a hydrophilic β-glucuronide cleavable linker, and a potent exatecan payload—a topoisomerase I inhibitor of the camptothecin class . This linker-payload is clinically validated as the drug-linker component of the anti-CEACAM5 ADC M9140, which has demonstrated activity in Phase 1 trials for metastatic colorectal cancer at doses up to 3.2 mg/kg with a drug-to-antibody ratio (DAR) of 8 [1]. The glucuronide moiety confers high plasma stability, with extrapolated half-lives for structurally related glucuronide linkers reaching up to 81 days in rat plasma, enabling tumor-selective payload release via β-glucuronidase enzymes enriched in the tumor microenvironment [2].

Why Mal-Gly-PAB-Exatecan-D-glucuronic acid Cannot Be Replaced by Alternative Linker-Payloads in ADC Development


The selection of a linker-payload in ADC design is a critical determinant of therapeutic index and is not a matter of simple component interchange. The Mal-Gly-PAB-Exatecan-D-glucuronic acid drug-linker combines a specific maleimide-based conjugation chemistry, a hydrophilic β-glucuronide cleavable linker, and an exatecan payload in a precise molecular architecture. Substituting this component with alternative drug-linkers—such as protease-cleavable cathepsin B substrates like valine-citrulline (vc) or the GGFG tetrapeptide linker used in Enhertu—can profoundly alter plasma stability, aggregation propensity, drug-to-antibody ratio (DAR) homogeneity, and the mechanism of payload release [1]. Furthermore, different payloads (e.g., DXd in Enhertu vs. exatecan) exhibit distinct potencies, bystander effects, and susceptibility to multidrug resistance pumps, meaning that an ADC's efficacy and safety profile cannot be extrapolated from one linker-payload to another [2]. The clinical validation of this specific drug-linker in M9140 at a DAR of 8 with a manageable safety profile and a median progression-free survival of 6.7 months in heavily pretreated colorectal cancer patients underscores the importance of precise chemical identity rather than class-level substitution [3].

Quantitative Differentiation of Mal-Gly-PAB-Exatecan-D-glucuronic acid Against Comparator Linker-Payload Platforms


Hydrophilicity and Aggregation Resistance: Glucuronide Linker Reduces ADC Aggregation Compared to DXd Platform

In a direct head-to-head study, ADCs constructed with a β-glucuronide cleavable linker demonstrated reduced aggregation and hydrophobicity compared to trastuzumab-deruxtecan (T-DXd, Enhertu) which utilizes a protease-cleavable GGFG tetrapeptide linker [1]. The glucuronide-based ADC maintained superior drug-to-antibody ratios (DAR) and exhibited improved pharmacokinetic profiles, a critical advantage given that high hydrophobicity leads to accelerated plasma clearance and reduced in vivo efficacy [1][2].

ADC hydrophobicity Drug-to-antibody ratio Plasma stability Aggregation

In Vivo Tolerability: Glucuronide Linker Confers Higher MTD Compared to Cathepsin-Cleavable Linker

In a cross-study comparison of exatecan-ADCs using cynomolgus monkey safety models, an ADC employing a β-glucuronide linker (STRO-003, DAR=8) was tolerated up to 45 mg/kg without signs of hematological toxicity or tissue-specific lesions [1]. By contrast, a similar exatecan-ADC with a cathepsin-sensitive linker was more poorly tolerated and elicited signs of inflammation in the lung [1]. This finding aligns with the nonclinical safety profile of M9140 (utilizing Mal-Gly-PAB-Exatecan-D-glucuronic acid), which showed a maximum tolerated dose of 30 mg/kg and no observed adverse effect level of 24 mg/kg in cynomolgus monkeys, with no lung toxicity [2].

ADC tolerability Maximum tolerated dose Cathepsin B Toxicity

Plasma Stability: Beta-Glucuronide Linker Demonstrates Exceptional Half-Life in Rat Plasma

Beta-glucuronide-based drug-linkers exhibit extraordinary plasma stability, which is essential for minimizing premature payload release and systemic toxicity. A representative beta-glucuronide MMAF drug-linker (structurally analogous to the Mal-Gly-PAB-Exatecan-D-glucuronic acid linker) demonstrated an extrapolated half-life of 81 days in rat plasma, with monomeric ADCs achieving high levels of immunologically specific cytotoxic activity [1]. This stability profile is consistent across beta-glucuronide linkers, as demonstrated by the high stability in circulation reported for M9140 at a DAR of 8 [2].

ADC linker stability Plasma half-life Premature payload release

Clinical Activity: M9140 Achieves 6.7-Month Median PFS in Heavily Pretreated Colorectal Cancer

In a Phase 1 clinical trial (NCT05464030) of M9140, an anti-CEACAM5 ADC utilizing the Mal-Gly-PAB-Exatecan-D-glucuronic acid drug-linker at a DAR of 8, the preliminary median progression-free survival (PFS) was 6.7 months (95% CI: 4.6, 8.4) in patients with metastatic colorectal cancer who had received ≥2 prior lines of treatment, with 80% having ≥3 prior lines [1]. The best objective response per RECIST v1.1 included partial response (PR) in 4 of 40 patients (10.0%, all at doses ≥2.4 mg/kg) and stable disease in 17 patients (42.5%), including 6 (15.0%) lasting ≥100 days [1]. No events of ocular toxicity or interstitial lung disease (ILD) were reported, a notable distinction from certain deruxtecan-based ADCs which have been associated with ILD [1][2].

ADC clinical efficacy Colorectal cancer CEACAM5 Progression-free survival

Payload Differentiation: Exatecan Demonstrates Bystander Effect and Resistance to Pgp-Mediated Efflux

Exatecan, the payload component of Mal-Gly-PAB-Exatecan-D-glucuronic acid, exhibits two key differentiators compared to other camptothecin analogs: a strong bystander effect that enables killing of neighboring antigen-negative tumor cells, and reduced susceptibility to P-glycoprotein (Pgp)-mediated drug efflux, thereby mitigating multidrug resistance [1][2]. Preclinical data indicate that exatecan-based ADCs, including M9140 and STRO-003, demonstrate potent antigen-dependent cytotoxic activity against tumor cell lines with sensitivity to exatecan in the nanomolar range, and maintain activity even in the presence of Pgp overexpression [1][2]. This is in contrast to certain payloads like SN-38, which are subject to Pgp-mediated resistance.

Exatecan payload Bystander effect Multidrug resistance Topoisomerase I inhibitor

Optimal Research and Industrial Use Cases for Mal-Gly-PAB-Exatecan-D-glucuronic acid


ADC Development for CEACAM5-Expressing Colorectal and Solid Tumors

The clinical validation of M9140 in Phase 1 trials for metastatic colorectal cancer establishes a clear development path for ADCs targeting CEACAM5, a cell surface protein with high expression in >90% of CRC cases and other adenocarcinomas [1]. The Mal-Gly-PAB-Exatecan-D-glucuronic acid drug-linker, when conjugated to anti-CEACAM5 antibodies at a DAR of 8, has demonstrated a median PFS of 6.7 months in heavily pretreated patients with a manageable safety profile lacking ILD, making it a compelling linker-payload candidate for next-generation CEACAM5-targeted ADCs [1].

Next-Generation ADC Design Requiring High Plasma Stability and Low Aggregation

For ADC programs where plasma stability and low aggregation are critical design parameters, the β-glucuronide linker platform offers a distinct advantage over protease-cleavable linkers. The β-glucuronide moiety provides an extrapolated plasma half-life of 81 days in rat models, significantly reducing premature payload release and systemic toxicity [2]. Furthermore, glucuronide-based ADCs demonstrate reduced aggregation and hydrophobicity compared to DXd-based ADCs, translating to improved pharmacokinetic profiles and enhanced in vivo efficacy [3][4]. This platform is particularly suited for ADCs with high DAR (up to 8) where aggregation risk is a concern.

ADCs Targeting Tumors with Heterogeneous Antigen Expression or Multidrug Resistance

The exatecan payload confers a strong bystander effect, enabling the ADC to kill neighboring antigen-negative tumor cells, and is resistant to Pgp-mediated drug efflux, thereby maintaining activity in multidrug-resistant cancer cell lines [5][6]. These properties are essential for solid tumor indications where antigen expression is often heterogeneous and where prior lines of therapy may have induced multidrug resistance. Preclinical models of triple-negative breast cancer, non-small cell lung cancer, and other solid tumors have shown potent dose-dependent anti-tumor activity for exatecan-based glucuronide-linker ADCs at well-tolerated doses [5].

Preclinical ADC Efficacy and Safety Evaluation in Cynomolgus Monkey Models

The Mal-Gly-PAB-Exatecan-D-glucuronic acid linker-payload has been extensively characterized in cynomolgus monkey safety studies, with M9140 demonstrating a maximum tolerated dose of 30 mg/kg and no observed adverse effect level of 24 mg/kg, with no lung toxicity [7]. This well-defined toxicology profile provides a valuable reference for nonclinical safety assessment of new ADC candidates utilizing this drug-linker, reducing the need for de novo toxicology studies and accelerating IND-enabling timelines. The favorable safety profile, particularly the absence of interstitial lung disease (ILD) which has been observed with certain deruxtecan-based ADCs, makes this linker-payload an attractive choice for programs seeking to mitigate this specific risk [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-Gly-PAB-Exatecan-D-glucuronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.